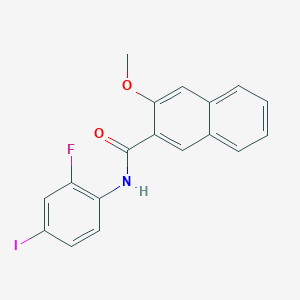![molecular formula C18H16BrN3O2S B250977 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea](/img/structure/B250977.png)
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea, also known as BRB-I, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea exerts its effects by inhibiting the activity of several enzymes, including protein kinase C, tyrosine kinase, and topoisomerase II. These enzymes play important roles in cell growth, division, and survival, and their inhibition by this compound leads to the inhibition of cancer cell growth and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, the protection of neurons from oxidative stress, and the inhibition of viral replication. These effects are mediated by the inhibition of several enzymes, as mentioned above.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, its limited availability and high cost can be a limitation for some experiments.
Orientations Futures
Several future directions can be explored for N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea, including the development of more efficient synthesis methods, the identification of new targets for its inhibition, and the evaluation of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Additionally, the development of this compound derivatives with improved efficacy and safety profiles can be explored.
Méthodes De Synthèse
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea can be synthesized by reacting 2-bromo-1,3-benzoxazole with isobutyryl isothiocyanate and then with ammonium thiocyanate. The reaction yields this compound as a white powder with a purity of over 99%.
Applications De Recherche Scientifique
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques in Alzheimer's disease. In infectious diseases, this compound has been shown to inhibit the growth of several bacteria and viruses, including HIV-1 and hepatitis C virus.
Propriétés
Formule moléculaire |
C18H16BrN3O2S |
|---|---|
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H16BrN3O2S/c1-10(2)16(23)22-18(25)20-11-7-8-15-14(9-11)21-17(24-15)12-5-3-4-6-13(12)19/h3-10H,1-2H3,(H2,20,22,23,25) |
Clé InChI |
WEGDGSBXCJRULT-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br |
SMILES canonique |
CC(C)C(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250894.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250895.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B250896.png)
![Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B250897.png)
![Dimethyl 5-[(3,5-dichloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B250900.png)
![Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250902.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B250904.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250906.png)
![N-[(2-fluoro-4-iodophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250908.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B250911.png)
![N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B250912.png)
![3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250913.png)

